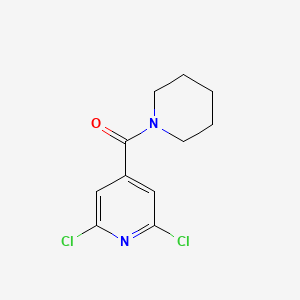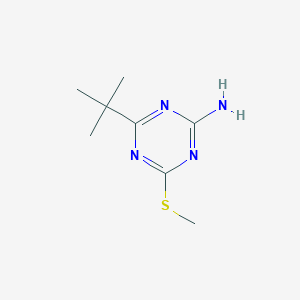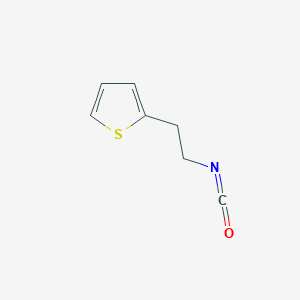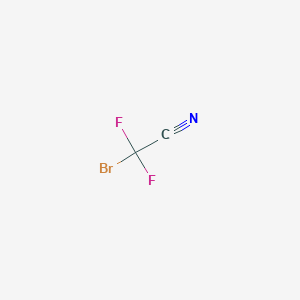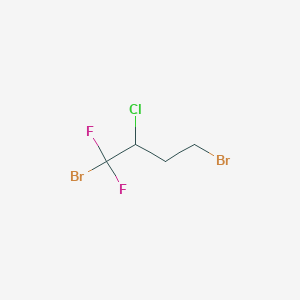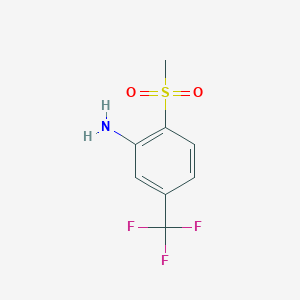
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a compound that can be associated with the class of sulfonated anilines, which are aromatic compounds containing a sulfonyl functional group attached to an aniline moiety. The presence of both methylsulfonyl and trifluoromethyl groups suggests that this compound could exhibit unique physical and chemical properties, potentially making it useful in various chemical applications such as material science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of sulfonated anilines typically involves the introduction of a sulfonyl group into an aniline precursor. One method for synthesizing such compounds is through the insertion of sulfur dioxide into anilines, as described in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines as the aryl source . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonated anilines is characterized by the presence of intramolecular hydrogen bonds, which can stabilize the molecule and influence its reactivity and fluorescence properties . The trifluoromethyl group is known to have a strong electron-withdrawing effect, which could affect the electron distribution within the molecule and potentially enhance its reactivity in certain chemical reactions .
Chemical Reactions Analysis
Sulfonated anilines can participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of fluorescent scaffolds, where the sulfonyl group plays a crucial role in the fluorescence properties of the resulting compounds . Additionally, the presence of anilines allows for reactions such as C-H bond sulfonylation, where sulfur dioxide is inserted into the aniline under metal-free conditions to generate sulfonylanilines . The specific reactivity of this compound would depend on the influence of its substituents on the aniline nitrogen and the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated anilines can be influenced by their molecular structure. For example, the presence of sulfonyl and trifluoromethyl groups can impact the compound's solubility, acidity, and potential to form hydrogen bonds . The electron-withdrawing effects of these groups can also affect the compound's electronic properties, such as its dipole moment and electronic delocalization, which in turn can influence its reactivity and interactions with other molecules . The specific properties of this compound would need to be determined experimentally, but insights can be drawn from related compounds discussed in the provided papers.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a compound that has been investigated for its role in various synthesis processes and the structural analysis of its derivatives. For instance, a combined experimental and computational structural study was performed on N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide derivatives, showcasing the application of similar compounds in synthesizing complex molecules with specific geometrical configurations. This synthesis utilizes readily available substrates and achieves high yield, demonstrating the compound's utility in efficient chemical synthesis processes (Mphahlele & Maluleka, 2021).
Chemical Polymerization
Chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid has been researched, leading to soluble interpolyelectrolyte complexes with significant proton and electrical conductivity. This application is essential in developing advanced materials with high conductivity, useful in various scientific and industrial applications (Boeva & Sergeyev, 2014).
Development of Novel Pesticides
The compound's role extends into the agricultural sector, particularly in the synthesis of novel pesticides like Bistrifluron. The process involves multiple steps, including nitration, reduction, chlorination, and reactions with other chemicals, demonstrating the compound's versatility in creating effective agricultural chemicals (Liu An-chan, 2015).
Advanced Material Synthesis
Another critical application is in the synthesis of advanced materials, such as thin-film composite nanofiltration membranes. These membranes, enhanced by the presence of sulfonated aromatic diamine monomers, show improved water flux and dye rejection capabilities, underscoring the compound's relevance in water treatment technologies (Liu et al., 2012).
Fluorescent Material Development
2,6-Bis(arylsulfonyl)anilines, synthesized from related compounds, have exhibited high fluorescence emissions in solid states. These compounds, characterized by intramolecular hydrogen bonds, offer a basis for developing solid-state fluorescence materials and probes with potential applications in sensing and imaging technologies (Beppu et al., 2014).
Mécanisme D'action
The mechanism of action of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” in chemical reactions would depend on the specific reaction. For instance, in the trifluoromethylarylation of alkenes, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .
Safety and Hazards
Orientations Futures
The future directions in the study of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” and similar compounds could involve further exploration of their synthesis, properties, and applications. For instance, there is ongoing research into the incorporation of a trifluoromethyl group into organic motifs . Additionally, there is interest in improving the methods available for the synthesis of TFMKs .
Propriétés
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEFTABJIPDJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382249 | |
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402-19-7 | |
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)


